2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol
CAS No.: 1227576-55-7
Cat. No.: VC2753024
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227576-55-7 |
|---|---|
| Molecular Formula | C7H6F3NO2 |
| Molecular Weight | 193.12 g/mol |
| IUPAC Name | 4-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-11-6(13)1-4(5)3-12/h1-2,12H,3H2,(H,11,13) |
| Standard InChI Key | CWQOHGDZADVISF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CNC1=O)C(F)(F)F)CO |
| Canonical SMILES | C1=C(C(=CNC1=O)C(F)(F)F)CO |
Introduction
Chemical Identity and Structural Characteristics
Chemical Parameters
2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1227576-55-7 |
| Molecular Formula | C7H6F3NO2 |
| Molecular Weight | 193.12 g/mol |
| IUPAC Name | 4-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-11-6(13)1-4(5)3-12/h1-2,12H,3H2,(H,11,13) |
| Standard InChIKey | CWQOHGDZADVISF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CNC1=O)C(F)(F)F)CO |
This comprehensive identification data provides researchers with the necessary information to accurately identify and work with this compound in various scientific contexts.
Structural Features
The structural architecture of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol centers around a pyridine ring, which serves as the backbone of the molecule. The pyridine ring contains a nitrogen atom at position 1, creating a heterocyclic structure that influences the compound's chemical behavior. The hydroxyl group positioned at carbon-2 can exist in tautomeric forms, sometimes appearing as a carbonyl group (C=O) in certain representations, which explains the alternative name 4-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one.
The trifluoromethyl group (-CF3) at position 5 comprises three fluorine atoms bonded to a carbon atom, which significantly affects the electronic distribution within the molecule. This group is known to enhance lipophilicity and metabolic stability in compounds where it is present. The hydroxymethyl functionality (-CH2OH) at position 4 provides an additional reactive site that can participate in various chemical transformations and interactions.
This specific arrangement of functional groups around the pyridine core contributes to the compound's unique chemical profile, influencing properties such as solubility, reactivity, and potential biological activity. The presence of both hydrophilic (-OH, -CH2OH) and hydrophobic (-CF3) moieties creates an interesting balance that may be exploited in various applications.
Synthesis Methods and Production
Production Considerations
In industrial or large-scale laboratory settings, the production of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol necessitates attention to several key factors:
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Reaction efficiency and yield optimization
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Purification protocols to ensure high-quality final product
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Safety considerations when handling trifluoromethylating agents
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Cost-effectiveness of reagents and processes
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Scalability of the synthetic method
Advanced purification techniques, including chromatography and recrystallization, are typically employed to achieve the high purity levels required for research applications or pharmaceutical intermediate use.
Chemical Properties and Reactivity
Physical Properties
The physical properties of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol are significantly influenced by its functional group composition. While specific experimental data for this compound is limited in the available literature, its properties can be reasonably predicted based on its structure:
The molecule contains both polar functional groups (hydroxyl and hydroxymethyl) and a nonpolar trifluoromethyl group, creating a balanced amphiphilic character. This balance affects properties such as solubility, with the compound likely showing moderate solubility in both polar and nonpolar solvents.
The hydroxyl and hydroxymethyl groups can form hydrogen bonds, influencing melting point, boiling point, and interactions with other molecules. Meanwhile, the trifluoromethyl group contributes to increased lipophilicity and potentially affects crystal packing in the solid state.
Chemical Reactivity
The reactivity profile of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol is determined by its three primary functional groups:
The hydroxyl group at position 2 can participate in a range of reactions typical of alcohols, including esterification, oxidation, and nucleophilic substitution. This group may also undergo tautomerization to form the corresponding keto form.
The trifluoromethyl group at position 5 is generally stable under most conditions but significantly influences the electronic properties of the pyridine ring. This group typically increases the acidity of nearby protons and can affect the reactivity of neighboring functional groups through inductive effects .
The hydroxymethyl group at position 4 provides another reactive site for transformations such as oxidation (to form an aldehyde or carboxylic acid), esterification, or conversion to other functional groups such as amines or halides. This versatility makes the compound valuable as a synthetic intermediate.
The pyridine ring itself can participate in various reactions, including electrophilic and nucleophilic substitutions, although the presence of the trifluoromethyl group significantly influences the electronic distribution and reactivity patterns across the ring .
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol but differ in the positioning of functional groups. These analogs include:
2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol, which has the trifluoromethyl group at position 4 and the hydroxymethyl group at position 3 .
2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol, featuring the trifluoromethyl group at position 3 and the hydroxymethyl group at position 4.
These compounds, while sharing the same molecular formula (C7H6F3NO2) and molecular weight (193.12 g/mol), exhibit different physical, chemical, and potentially biological properties due to the different spatial arrangements of their functional groups .
Comparative Structure-Property Relationships
The positional isomers of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol demonstrate how subtle structural changes can significantly impact molecular properties:
These structural differences influence several key properties:
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Electronic distribution across the pyridine ring, affecting reactivity patterns
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Hydrogen bonding capabilities and patterns
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Three-dimensional shape and molecular recognition properties
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Metabolic stability and biotransformation pathways
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Solubility profiles in various solvents
Understanding these structure-property relationships is crucial for the rational design of derivatives with optimized properties for specific applications .
Research Status and Future Directions
Current Research Landscape
The research on 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol appears to be in its developmental stages, with the compound primarily being investigated as a synthetic intermediate rather than for direct applications. The available literature indicates growing interest in trifluoromethylpyridine chemistry broadly, with this specific compound representing an important member of this class .
Current research focus areas likely include:
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Optimization of synthetic routes to improve yields and purity
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Exploration of chemical transformations to create libraries of derivatives
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Preliminary assessment of biological activities
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Structure-activity relationship studies with related compounds
The compound's presence in chemical catalogs and databases suggests its relevance to ongoing research in medicinal chemistry and agrochemical development.
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